5-Bromo-6-(benzylamino)uracil
Description
Overview of Halogenated Pyrimidine (B1678525) Analogues in Biological Research
Halogenated pyrimidines represent a significant class of uracil (B121893) derivatives that have been extensively explored in biological research. The introduction of a halogen atom, such as fluorine, bromine, or iodine, into the pyrimidine ring can dramatically alter the compound's biological properties. nih.gov For instance, the van der Waals radii of a fluorine atom (1.47 Å) is similar to that of a hydrogen atom (1.20 Å), allowing it to mimic hydrogen in certain biological contexts while imparting unique electronic effects. nih.gov
One of the most well-known examples is 5-fluorouracil (B62378) (5-FU), a cornerstone in cancer chemotherapy. nih.gov The substitution at the 5-position was strategically chosen to inhibit the conversion of uracil to thymine (B56734), a critical step in DNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells. nih.gov Similarly, 5-bromouracil (B15302) is a mutagenic agent used in experimental biology that can substitute for thymine in DNA, leading to mutations due to its ability to exist in different tautomeric forms that alter its base-pairing properties. wikipedia.org Other halogenated pyrimidine analogues, such as idoxuridine, which contains iodine, have been developed as antiviral agents, particularly for the treatment of herpes simplex virus infections. wikipedia.org These examples underscore the profound impact that halogenation can have on the biological activity of pyrimidine analogues, making them indispensable tools in both research and clinical settings.
Significance of Uracil Derivatives as Scaffolds for Bioactive Compounds
The uracil scaffold is considered a "privileged structure" in drug discovery due to its synthetic accessibility and its ability to interact with a diverse range of biological targets. nih.gov Uracil and its derivatives are integral components of many commercially available drugs, with applications extending beyond cancer treatment to include antiviral, antibacterial, and even antidiabetic therapies. nih.govnih.gov
The versatility of the uracil ring allows for modifications at several positions, namely N(1), N(3), C(5), and C(6), enabling the fine-tuning of their pharmacological profiles. nih.gov Researchers have synthesized and screened numerous uracil derivatives, leading to the discovery of compounds with enhanced bioactivity, selectivity, metabolic stability, and reduced toxicity. nih.gov For example, modifications have led to the development of potent inhibitors of bacterial DNA polymerase IIIC and dipeptidyl peptidase-4 (DPP-4), highlighting the broad therapeutic potential of this class of compounds. bohrium.com The ability to systematically modify the uracil core and observe the resulting changes in biological activity makes it an invaluable platform for structure-activity relationship (SAR) studies, contributing to the rational design of new and more effective therapeutic agents. nih.gov
Positioning of 5-Bromo-6-(benzylamino)uracil within Uracil Chemistry
This compound is a specific derivative that combines the features of a halogenated pyrimidine with a bulky amino substituent at the C(6) position. The synthesis of such 6-substituted uracils often involves the reaction of a 6-chlorouracil (B25721) derivative with an appropriate amine. nih.gov In the case of this compound, this would likely involve the reaction of a 5-bromo-6-chlorouracil precursor with benzylamine (B48309). The introduction of the benzylamino group at the C(6) position significantly alters the steric and electronic properties of the uracil ring compared to simpler halogenated uracils like 5-bromouracil.
The presence of the bromine atom at the C(5) position is known to influence the electronic character of the pyrimidine ring and can be a site for further chemical modification. The benzylamino group at the C(6) position introduces a flexible, hydrophobic moiety that can engage in various non-covalent interactions with biological targets, such as hydrophobic and pi-stacking interactions. This combination of a halogen and a large amino substituent makes this compound an interesting candidate for biological evaluation, positioned at the intersection of halogenated pyrimidines and 6-substituted uracil derivatives.
Scope and Academic Relevance of Research on this compound
The academic relevance of research on this compound and related compounds lies in their potential as probes for exploring the binding pockets of various enzymes and receptors, and as starting points for the development of novel bioactive agents. The synthesis and biological evaluation of series of 5- and 6-substituted uracils contribute to a deeper understanding of the structure-activity relationships governing their interactions with biological targets. nih.govmdpi.com
For instance, studies on similar 6-substituted uracils have revealed that the nature of the substituent at the C(6) position can significantly influence antibacterial activity. mdpi.com While specific research on the biological activities of this compound is not extensively detailed in the provided search results, the general principles of uracil chemistry suggest that it could be investigated for a range of biological effects, including antimicrobial and anticancer activities. The exploration of such compounds expands the chemical space of uracil derivatives and may lead to the identification of new lead compounds for drug discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28484-80-2 |
|---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
6-(benzylamino)-5-bromo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-9(14-11(17)15-10(8)16)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,14,15,16,17) |
InChI Key |
SLPLXDQXLWOWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)NC(=O)N2)Br |
Other CAS No. |
28484-80-2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Insights
Nucleophilic Substitution Reactions Involving the 5-Bromine Atom
The bromine atom at the C5 position of the uracil (B121893) ring is susceptible to nucleophilic substitution, a reaction that is central to the functionalization of this class of compounds.
Role of 5,6-Dihydro Adducts as Intermediates in Amination Reactions
The amination of 5-bromouracil (B15302) derivatives, including 5-Bromo-6-(benzylamino)uracil, can proceed through the formation of 5,6-dihydro adducts as intermediates. This mechanism involves the nucleophilic addition of an amine to the C6 position of the uracil ring, leading to the formation of a transient 5,6-dihydro intermediate. Subsequent elimination of hydrogen bromide from this intermediate yields the 5-amino-substituted uracil derivative. This pathway is particularly relevant in reactions with amines of high nucleophilicity. nih.gov
Competing Reaction Pathways and Their Selectivity
In the nucleophilic substitution reactions of 5-bromouracil derivatives, various competing reaction pathways can influence the final product distribution. The selectivity of these reactions is dependent on factors such as the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in the presence of sulfur nucleophiles, 5-bromouracil derivatives can undergo substitution of the bromine atom to form 5-sulfur-substituted uracils. nih.gov The regioselectivity of these reactions is a critical aspect, as substitution can potentially occur at different positions on the pyrimidine (B1678525) ring.
Reactivity of the 6-(Benzylamino) Group
The 6-(benzylamino) group in this compound also exhibits characteristic reactivity, enabling further structural modifications.
Potential for Intramolecular Cyclization in Specific Derivatives
Derivatives of 6-(amino)uracils can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, suitably functionalized uracil derivatives can participate in intramolecular 1,6-cycloaddition reactions to yield tetrahydropyrido[2,3-d]pyrimidines. rsc.org Similarly, heating 5-alkoxypyrimidines with certain amines can lead to intramolecular SNAr cyclization, resulting in the formation of fused ring systems like tetrahydrooxazepines. nih.gov This highlights the potential for derivatives of this compound to serve as precursors for more complex heterocyclic structures through intramolecular cyclization.
Formation of Xanthine (B1682287) Derivatives from 6-Alkylamino-5-bromo-1,3-dimethyluracils
A significant reaction of 6-alkylaminouracil derivatives is their conversion to xanthines. A common synthetic route involves the nitrosation of a 6-aminouracil (B15529) to form a 6-amino-5-nitrosouracil, followed by reduction to a 5,6-diaminouracil. biointerfaceresearch.com This key intermediate can then be cyclized with various reagents, such as carboxylic acids or aldehydes, to furnish a wide array of substituted xanthine derivatives. biointerfaceresearch.comnih.govfrontiersin.org For instance, condensation of 5,6-diamino-1,3-dimethyluracil (B14760) with aldehydes yields Schiff bases which, upon oxidative cyclization, produce the corresponding xanthine derivatives. biointerfaceresearch.comnih.gov This established methodology underscores the utility of 6-aminouracil scaffolds in the synthesis of biologically relevant xanthines.
Photochemical Transformations of 5-Bromouracil Derivatives (General Class)
5-Bromouracil and its derivatives are known to undergo various photochemical transformations upon exposure to UV radiation. These reactions are of significant interest due to their implications in photobiology and photochemistry. Irradiation of 5-bromouracil in aqueous solutions can lead to a variety of photoproducts, including uracil and 5,5'-diuracil. rsc.org The initial photochemical event is often the homolytic cleavage of the C-Br bond, generating a uracilyl radical and a bromine atom.
In the presence of other molecules, such as cysteine derivatives, irradiation of 5-bromouracil can lead to the formation of uracil and the corresponding cystine derivative, with further irradiation yielding S-uracilylcysteinyl adducts. nih.gov The photoreactions of 5-bromouracil can also result in the formation of more complex structures, such as (6-4) photoproducts. rsc.org The study of these photochemical transformations provides insights into the potential for light-induced modification of DNA containing this base analog. rsc.org
Photoaddition Mechanisms Leading to Bipyrimidine-Type Adducts
The photochemical reactivity of 5-bromouracil-containing oligonucleotides has been a subject of significant investigation, with studies revealing the formation of bipyrimidine-type adducts through a multi-step mechanism. rsc.org Upon irradiation with near-UV light, the primary photochemical event is believed to be the formation of a cyclobutane (B1203170) photoadduct between the 5-bromouracil moiety and an adjacent pyrimidine base, such as uracil. rsc.orgnih.gov
This initial [2+2] cycloaddition is a critical intermediate step. Subsequent photochemical and thermal transformations of this cyclobutane adduct lead to the final 5,5'-bipyrimidine (B1595058) products. rsc.orgnih.gov While the exact influence of the 6-benzylamino substituent on this process for this compound is not explicitly detailed in available literature, it is plausible that it could affect the stability and subsequent reactions of the cyclobutane intermediate.
In a related context, the photoreactions of 5-bromouracil have also been shown to yield (6-4) photoproducts, which are another class of bipyrimidine adducts. wikipedia.org These adducts, such as 6-4′-(5′-bromopyrimidin-2′-one)-5,5-dihydroxy-5,6-dihydrouracil, are formed through a different mechanism and have a characteristic UV absorption maximum around 326 nm. wikipedia.org The formation of such products from this compound would likely be influenced by the steric and electronic effects of the benzylamino group.
Table 1: Key Intermediates and Products in the Photoaddition of 5-Bromouracil
| Intermediate/Product | Description |
| Cyclobutane Photoadduct | An intermediate formed from the [2+2] cycloaddition of 5-bromouracil and an adjacent pyrimidine base. rsc.orgnih.gov |
| 5,5'-Bipyrimidine Adducts | Final products resulting from the transformation of the cyclobutane photoadduct. rsc.org |
| (6-4) Photoproduct | A type of bipyrimidine adduct formed through an alternative photochemical pathway. wikipedia.org |
Generation of Reactive Intermediates Under Photochemical Conditions
The photochemistry of 5-bromouracil derivatives is characterized by the generation of several reactive intermediates. The initial step upon UV irradiation is the homolytic cleavage of the C-Br bond, which is the weakest bond in the molecule, to generate a uracilyl radical and a bromine atom.
This uracilyl radical is a key reactive intermediate that can undergo several subsequent reactions, including abstracting a hydrogen atom from a neighboring molecule to form uracil or reacting with other molecules to form various photoproducts. wikipedia.org
In the context of this compound, the formation of a corresponding uracilyl radical at the C5 position is a highly probable event under photochemical conditions. The presence of the benzylamino group at the C6 position could potentially influence the stability and reactivity of this radical intermediate through electronic delocalization or steric hindrance.
Furthermore, studies on related compounds, such as 5-bromo-1,3-dimethyluracil, have shown that photochemical reactions can lead to coupling with other molecules, like indoles, to form new photoadducts. nih.gov This suggests that the uracilyl radical derived from this compound could also participate in similar intermolecular reactions.
Table 2: Potential Reactive Intermediates from this compound under Photochemical Conditions
| Reactive Intermediate | Probable Formation Mechanism |
| 6-(Benzylamino)uracil-5-yl radical | Homolytic cleavage of the C5-Br bond upon UV irradiation. |
| Bromine atom | Homolytic cleavage of the C5-Br bond upon UV irradiation. |
Biological Activity Profiles in Vitro Studies
Inhibition of DNA Polymerase III in Gram-Positive Bacteria
The 6-(benzylamino)uracil scaffold, to which 5-Bromo-6-(benzylamino)uracil belongs, is recognized for its potent and selective inhibition of the C-type DNA polymerase III (Pol IIIc), an enzyme essential for chromosomal DNA replication in Gram-positive bacteria. nih.govresearchgate.netnih.govresearchgate.net This selective action makes it a target for the development of novel antimicrobial agents. umassmed.edu
Specificity and Potency Against Bacillus subtilis DNA Polymerase III
Research on a series of 6-(arylalkylamino)uracils has demonstrated that these compounds are potent inhibitors of DNA polymerase III from Bacillus subtilis. nih.govnih.gov The inhibitory potency of this class of compounds is significantly influenced by the substituents on the uracil (B121893) and benzyl (B1604629) rings. researchgate.netresearchgate.net
Table 1: Inhibitory Activity of 6-(benzylamino)uracil Analogs against B. subtilis DNA Polymerase III
| Compound | Substitution at 5-position | Relative Inhibitory Potency |
|---|---|---|
| 6-(benzylamino)uracil | -H | Potent |
| This compound | -Br | Equipotent to parent compound nih.gov |
| 5-Iodo-6-(benzylamino)uracil | -I | Equipotent to parent compound nih.gov |
| 5-Methyl-6-(benzylamino)uracil | -CH3 | Drastically decreased activity nih.gov |
| 5-Ethyl-6-(benzylamino)uracil | -C2H5 | Drastically decreased activity nih.gov |
This table is generated based on qualitative structure-activity relationship data. Specific IC50 or Ki values for each compound were not available in the cited sources.
Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)
The mechanism of inhibition of Bacillus subtilis DNA polymerase III by 6-(benzylamino)uracils is identical to that of the well-characterized 6-(phenylhydrazino)uracils. nih.govresearchgate.netnih.gov These compounds act as analogs of deoxyguanosine triphosphate (dGTP). researchgate.net Their inhibitory action is specifically and competitively reversed by dGTP. researchgate.net The inhibitor molecule is believed to form a ternary complex with the DNA template and the polymerase enzyme. researchgate.net This involves the uracil moiety base-pairing with a cytosine residue on the template strand, while the benzyl group interacts with a hydrophobic pocket on the enzyme, thereby preventing the binding of the natural substrate, dGTP. researchgate.netresearchgate.net
Effects on Wild-Type and Mutant Enzyme Forms
The activity of 6-(benzylamino)uracils has been examined against both wild-type and mutant forms of B. subtilis DNA polymerase III. nih.govresearchgate.net The equipotent activity of 5-bromo and 5-iodo analogues compared to the parent 6-(benzylamino)uracil against the wild-type enzyme suggests that the phenyl ring of these inhibitors likely adopts a conformation perpendicular to the pyrimidine (B1678525) ring. nih.gov This orientation is thought to be stabilized by charge-transfer interactions, which can compensate for the potential steric hindrance from the 5-halo substituents. nih.gov
Studies on mutant DNA polymerase III enzymes that are resistant to certain 6-(benzylamino)uracil derivatives have provided further insights into the inhibitor binding site. researchgate.net The varied activities of different analogs on these mutant enzymes have helped to refine models of the inhibitor's conformation within the active site. researchgate.net For instance, a mutant polymerase resistant to derivatives with a p-OH or NH2 group on the benzyl ring showed altered sensitivities to other analogs, indicating specific interactions between the substituent and the enzyme. researchgate.net
Non-Nucleoside Reverse Transcriptase Inhibitory (NNRTI) Activity
Derivatives of 6-substituted uracils have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of antiretroviral therapy. nih.govclockss.org These compounds bind to an allosteric site on the reverse transcriptase enzyme, leading to a conformational change that inactivates it. nih.gov
Efficacy Against Human Immunodeficiency Virus Type 1 (HIV-1)
While direct data for this compound is limited in the searched literature, related 6-substituted uracil derivatives have shown significant activity against HIV-1. nih.govresearchgate.net For example, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil have demonstrated high potency against HIV-1 replication in vitro, with EC50 values of 0.088 ± 0.009 µM and 0.060 ± 0.011 µM, respectively. nih.gov These compounds, however, can be affected by resistance-conferring mutations in the reverse transcriptase, such as the Y181C mutation. nih.gov The design of novel NNRTIs often focuses on creating molecules that are effective against both wild-type and mutant strains of HIV-1. researchgate.net
Table 2: Anti-HIV-1 Activity of Selected 6-Substituted Uracil Derivatives
| Compound | Target | EC50 (µM) |
|---|---|---|
| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 IIIB | 0.088 ± 0.009 nih.gov |
| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 IIIB | 0.060 ± 0.011 nih.gov |
| 6,6'-bieckol (a phloroglucinol (B13840) derivative) | HIV-1 RT | 1.07 nih.gov |
This table presents data for related compounds to illustrate the anti-HIV-1 potential of the 6-substituted uracil scaffold. Data for this compound was not available in the cited sources.
Activity Against Other Viruses (e.g., Epstein-Barr Virus)
Several uracil derivatives have been investigated for their antiviral activity against a range of viruses, including Epstein-Barr virus (EBV). researchgate.nettandfonline.com For instance, certain 5-substituted deoxyuridines and bromovinyl nucleoside analogs have shown inhibitory effects on EBV replication. nih.gov However, specific data on the anti-EBV activity of this compound is not available in the reviewed literature. The antiviral spectrum of this particular compound remains an area for further investigation.
Development as Analogues of Known NNRTI Scaffolds (e.g., HEPT)
The structural framework of this compound has been identified as a promising scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has focused on designing analogues of existing NNRTI families, such as the 1-(hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT) derivatives. researchgate.net The core concept involves modifying the uracil structure to enhance its binding affinity and inhibitory action against the reverse transcriptase enzyme, a critical component in the replication cycle of retroviruses like HIV-1.
The synthesis of novel 5-(N-alkylamino)uracil acyclic nucleosides, including those with a benzylamino group, has been a strategic approach to create analogues of HEPT and other NNRTIs. researchgate.net These efforts aim to produce compounds with improved antiviral potency and a favorable resistance profile. researchgate.net While these studies establish a clear strategic direction for the development of compounds like this compound, specific inhibitory data for this exact compound as a HEPT analogue are part of ongoing research endeavors.
Antiviral Properties (General Class)
The broader class of uracil derivatives has demonstrated significant potential as antiviral agents, exhibiting activity against a range of viruses. These findings provide a basis for investigating the specific antiviral capabilities of this compound.
Activity Against Herpes Simplex Virus Type 1 (HSV-1)
Derivatives of uracil have been a focal point in the search for effective treatments against Herpes Simplex Virus Type 1 (HSV-1), a prevalent human pathogen. mdpi.com The mechanism of action for many nucleoside analogues involves their conversion into triphosphate forms within infected cells, which then compete with natural nucleotides to inhibit viral DNA polymerase. While specific studies focusing exclusively on this compound against HSV-1 are not extensively detailed in available literature, the known anti-herpetic activity of related uracil compounds underscores the potential of this specific molecule. The substitution at the 5 and 6 positions of the uracil ring is a key area of medicinal chemistry research aimed at optimizing antiviral efficacy.
Broad-Spectrum Activity Against Various RNA Viruses
The quest for broad-spectrum antiviral agents is a significant challenge in modern medicine, and uracil derivatives are among the compounds being explored for this purpose. nih.gov Research has shown that some uracil-based compounds can inhibit the replication of a variety of RNA viruses. mdpi.comnih.gov This broad activity is often attributed to the inhibition of essential host or viral enzymes involved in nucleic acid synthesis. nih.gov For instance, some compounds function by depleting the intracellular pool of pyrimidines, which are vital for the replication of both RNA and DNA viruses. While the specific spectrum of activity for this compound against a wide array of RNA viruses has not been definitively established in publicly available studies, its structural similarity to other antivirally active uracil derivatives suggests it may warrant further investigation in this area.
Antibacterial and Antimicrobial Efficacy (General Uracil Derivatives)
The antimicrobial properties of uracil derivatives have been documented, suggesting a potential role in combating bacterial and fungal infections. The data presented in the following subsections are based on the activity of the general class of uracil and pyrimidine derivatives, as specific data for this compound is not available.
In vitro Testing Against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of uracil and its derivatives has been investigated against a variety of bacterial species. nih.gov Halogenated uracils, in particular, are known to inhibit microbial growth. researchgate.net The mechanism often involves the interference with nucleic acid synthesis or the function of essential enzymes within the bacteria.
Studies on related pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 5-bromo-pyrimidinamine derivatives have exhibited inhibitory effects against E. coli (a Gram-negative bacterium). researchgate.net The table below summarizes the antibacterial activity of some bromo-pyrimidine derivatives, providing context for the potential efficacy of compounds like this compound.
| Compound Name | Bacterial Strain | Activity (IC50 µg/mL) |
| 5-bromo-4-chloro-6-methylpyrimidin-2-amine | E. coli | ~9.8 |
| 5-bromo-6-chloropyrimidine-2,4-diamine | E. coli | ~5.7 |
This data is for related bromo-pyrimidine derivatives and not for this compound. researchgate.net
Antifungal Potential of Substituted Pyrimidines
Substituted pyrimidines have emerged as a class of compounds with notable antifungal properties. juniperpublishers.comrsc.org The structural diversity of pyrimidine derivatives allows for the development of agents that can target various fungal species. nih.gov For example, certain pyrimido[4,5-c]isoquinolines have shown selective inhibition against fungal species like E. floccosum. juniperpublishers.com The antifungal activity of these compounds is often linked to their ability to disrupt essential cellular processes in fungi. While direct studies on the antifungal potential of this compound are limited, the established activity of the broader pyrimidine class suggests that it could be a candidate for future antifungal research. nih.govjuniperpublishers.com
Potential for Radiosensitization (General Class of 5-Substituted Uracils)
The class of 5-substituted uracils has been a subject of extensive research for its potential to enhance the effectiveness of radiotherapy. The core principle behind this radiosensitizing effect lies in the chemical modification of the uracil structure, which can be incorporated into DNA in place of thymine (B56734). This substitution can render the DNA more susceptible to damage from ionizing radiation.
The mechanism of radiosensitization by 5-substituted uracils, particularly the 5-halouracils, is initiated by the capture of electrons produced during radiation. bioone.orgallenpress.com This event forms an unstable anion radical. This transient species then undergoes dissociation, leading to the loss of the substituent at the 5-position and the formation of a highly reactive uracil-5-yl radical. bioone.orgallenpress.comnih.govacs.orgaip.org This uracil-5-yl radical is capable of inducing significant damage to the DNA, such as strand breaks, by abstracting a hydrogen atom from the deoxyribose phosphate (B84403) backbone. bioone.orgallenpress.com
For a 5-substituted uracil to be an effective radiosensitizer, two key properties are considered crucial. Firstly, it must have a high electron affinity, enabling it to efficiently capture electrons, more so than the native thymine base. jh.edufigshare.comnih.gov Secondly, the anion formed after electron capture must readily dissociate to produce the damaging uracil-5-yl radical. jh.edufigshare.comnih.gov This implies that the chemical bond between the C5 atom of the uracil ring and the substituent should be relatively weak. jh.edufigshare.com
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the radiosensitizing potential of various 5-substituted uracils by calculating their electron affinities and the energy profiles for the dissociation of their anions. acs.orgjh.edufigshare.comnih.govresearchgate.net These computational models help in identifying promising candidates for synthesis and further experimental testing. For instance, research has suggested that derivatives like 5-SCNU and 5-OCNU could be potential radiosensitizers based on these theoretical predictions. jh.edu
It has also been observed that the radiosensitizing effect of these compounds, such as 5-bromodeoxyuridine (5BrdU), is significantly more pronounced in single-stranded DNA compared to double-stranded DNA. bioone.orgallenpress.com This is particularly relevant for cancer therapy, as rapidly dividing cancer cells have a greater proportion of single-stranded DNA regions, such as at replication forks and transcription bubbles. bioone.orgallenpress.com This selectivity could potentially lead to a greater therapeutic effect in tumor tissues.
While compounds like 5BrdU have demonstrated considerable radiosensitizing capabilities in in vitro settings, this has not always translated into significant advantages in clinical applications, which has fueled the ongoing search for novel and more effective 5-substituted uracil derivatives. nih.govresearchgate.net
Below is a data table summarizing key properties related to the radiosensitization potential of selected 5-substituted uracils based on computational studies.
| Compound Name | Abbreviation | Adiabatic Electron Affinity (AEA) (eV) | Key Finding |
| 5-Bromouracil (B15302) | 5-BrU | 2.43 | A well-known radiosensitizer with a high electron affinity. nih.gov |
| 5-Aminouracil (B160950) | NH₂U | 2.04 | Lower electron affinity than uracil, suggesting reduced potential. nih.gov |
| 5-(N-Trifluoromethylcarboxy)aminouracil | CF₃CONHU | 2.41 | High electron affinity, comparable to 5-bromouracil. nih.gov |
| 5-Nitro-1-methyluracil | 5-NO₂-U | - | Possesses strong electron-withdrawing power. jh.edu |
| 5-Cyano-1-methyluracil | 5-CN-U | - | Exhibits significant electron-withdrawing properties. jh.edu |
| 5-Formyl-1-methyluracil | 5-CHO-U | - | Another derivative with electron-withdrawing characteristics. jh.edu |
Structure Activity Relationships Sar of 5 Bromo 6 Benzylamino Uracil and Its Analogues
Influence of Substituents at the C-5 Position on Biological Activity
The nature of the substituent at the C-5 position of the uracil (B121893) ring is a key determinant of the biological activity of this class of compounds. Modifications at this position significantly impact the molecule's interaction with its biological targets.
Comparison of 5-Bromo with Other Halogens (e.g., 5-Iodo)
The substitution of a halogen atom at the C-5 position is a common strategy in the design of bioactive uracil derivatives. Both bromine and iodine substitutions have been shown to be effective in conferring antiviral and other biological activities. For instance, 5-substituted pyrimidine (B1678525) nucleosides like 5-bromovinyl-2'-deoxyuridine and 2'-deoxy-5-iodocytidine are well-established inhibitors of herpes family viruses. nih.govnih.gov This indicates that the presence of a bulky, lipophilic halogen at the C-5 position is generally favorable for activity. While direct comparative studies on 5-Bromo-6-(benzylamino)uracil and its 5-iodo counterpart are not extensively detailed in the available literature, the known activities of related compounds suggest that both substituents can effectively engage with the target enzyme, likely through halogen bonding and hydrophobic interactions. The choice between bromine and iodine can influence the compound's potency, selectivity, and pharmacokinetic properties, with the larger, more polarizable iodine atom potentially offering stronger interactions in some enzymatic pockets.
Impact of Alkyl Substitutions (e.g., 5-Methyl, 5-Ethyl) at C-5
The introduction of small alkyl groups at the C-5 position has been explored to probe the steric and electronic requirements of the enzyme's binding site. In a series of 5-alkyl-6-benzyl-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to 6-(benzylamino)uracils, compounds bearing an ethyl or isopropyl group at the C-5 position were found to be the most potent derivatives against clinically relevant HIV-1 mutants. nih.gov This suggests that a certain degree of steric bulk at this position is not only tolerated but can be beneficial for activity.
However, the impact of C-5 substitution can be target-dependent. For example, in a study of 6-(ar)alkylamino-substituted uracil derivatives as agonists for the G protein-coupled receptor 84 (GPR84), moving an octylamino substituent from the C-6 to the C-5 position resulted in a complete loss of activity. nih.gov This highlights that while C-5 alkyl substitutions can be favorable for some targets, they can be detrimental for others, underscoring the importance of the specific molecular context.
The table below summarizes the antimicrobial activity of some 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, demonstrating the effect of C-5 alkyl groups on biological activity. nih.gov
| Compound ID | C-5 Substituent | C-6 Substituent | Antimicrobial Activity |
| 6b | Ethyl | 4-(2-Fluorophenyl)-1-piperazinyl | Moderate activity against Gram-positive bacteria |
| 6h | n-Propyl | 4-(2-Fluorophenyl)-1-piperazinyl | Potent broad-spectrum antibacterial activity |
Role of the 6-(Benzylamino) Moiety in Enzyme Binding and Inhibition
The 6-(benzylamino) group plays a crucial role in the interaction of these uracil derivatives with their target enzymes. Its conformation, hydrophobic character, and the potential for substitutions on the benzyl (B1604629) ring are all critical factors influencing inhibitory potency.
Conformation of the Phenyl Ring Relative to the Pyrimidine Nucleus
The spatial arrangement of the phenyl ring of the benzylamino group relative to the pyrimidine core is a critical factor for effective enzyme binding. Structural studies on uracil DNA glycosylase (UNG), a representative enzyme that interacts with uracil bases, show a highly specific binding pocket that accommodates the uracil base. nih.gov For inhibitors like this compound, the benzyl group is expected to occupy a hydrophobic pocket adjacent to the uracil binding site. The flexibility of the bond between the benzyl group and the amino linker allows the phenyl ring to adopt an optimal conformation to maximize favorable interactions within this pocket. This orientation is crucial for anchoring the inhibitor and achieving high-affinity binding.
Importance of Hydrophobic Binding and Charge-Transfer Stabilization
Hydrophobic interactions are a major driving force for the binding of 6-(benzylamino)uracil derivatives to their target enzymes. The benzyl group provides a significant hydrophobic surface that can interact with nonpolar amino acid residues in the enzyme's active site. sci-hub.se In a series of 6-(phenylethylamino)uracil derivatives, it was noted that the aromatic ring improves hydrophobic interactions, thereby increasing potency. nih.gov
Furthermore, charge-transfer interactions between the electron-rich phenyl ring of the inhibitor and electron-deficient amino acid residues in the enzyme can contribute to the stability of the enzyme-inhibitor complex. Studies have shown that charge-transfer interactions can occur between metal ions and uracil derivatives, and the strength of this interaction is dependent on the substituents on the nucleobase. nih.gov It is plausible that similar charge-transfer or π-π stacking interactions occur between the benzyl ring and aromatic amino acid side chains (e.g., tryptophan, tyrosine, phenylalanine) in the active site, further stabilizing the bound complex.
Effects of Substituents on the Benzyl Ring (e.g., 4-position substituents, alkylphenoxy, halophenoxy)
Modifying the substitution pattern on the benzyl ring of the 6-(benzylamino) moiety is a powerful strategy to fine-tune the inhibitory activity. Studies have shown that the electronic properties and the position of substituents can have a profound effect on potency.
In one study on 6-(phenylethylamino)uracil derivatives, the introduction of various hydrophobic substituents at the para-position of the phenyl ring led to a significant increase in potency against the GPR84 receptor. nih.gov This suggests that these substituents likely engage in additional favorable hydrophobic interactions within the receptor's binding pocket.
Conversely, in a series of 5-benzylamine-substituted pyrimido[4,5-c]quinolines, the addition of small electron-donating or electron-withdrawing substituents to the aromatic ring did not dramatically affect CSNK2A activity, suggesting the absence of a strong π-stacking interaction in that specific case. mdpi.com For other enzyme systems, such as carbonic anhydrase, the presence of electron-withdrawing functionalities on the phenyl ring of benzylic inhibitors was found to increase their inhibitory activity. nih.gov
The following table presents data on the activity of 6-(phenylethylamino)uracil derivatives with different para-substituents on the phenyl ring against the GPR84 receptor. nih.gov
| Compound ID | Phenyl Ring Substituent | EC50 (nM) |
| 42 | H | 200 |
| 45 | p-Methyl | 13 |
| 46 | p-Fluoro | 65 |
| 47 | p-Chloro | 7.1 |
| 48 | p-Bromo | 2.5 |
| 49 | p-Ethyl | 4.3 |
| 50 | p-Methoxy | 57 |
| 51 | p-tert-Butyl | 44 |
These findings collectively demonstrate that the 6-(benzylamino) moiety is a critical pharmacophoric element, with its activity being highly dependent on the electronic and steric properties of the substituents on the benzyl ring, tailored to the specific topology of the target enzyme's active site.
Effects of N-Substitution (N1, N3) on the Uracil Heterocycle
The biological activity of 6-(benzylamino)uracil derivatives can be significantly modulated by substitutions at the N1 and N3 positions of the uracil heterocycle. Research into these modifications has revealed that the nature and placement of these substituents are critical determinants of the compound's therapeutic effects, which can range from antibacterial to anti-inflammatory actions.
Studies focusing on novel uracil derivatives as topical anti-inflammatory agents have systematically explored substitutions at both the N1 and N3 positions. nih.gov In one such study, various derivatives were synthesized and evaluated for their ability to inhibit contact hypersensitivity reactions. The findings indicated that specific substitutions at these nitrogen atoms were crucial for potent anti-inflammatory activity. nih.gov For instance, certain compounds in the study demonstrated an inhibitory effect of approximately 50% on the hypersensitivity reaction at a dose of 0.1 mg/ear, an activity level comparable to the potent immunosuppressant Tacrolimus. nih.gov
Further investigation into the role of N-substitution on the proliferative activity of 6-substituted uracils on lung cells revealed that the maximum tolerated dose and the level of cell proliferation are highly dependent on the chemical structure. jppres.com For example, 1-butyl-6-methyluracil and 3-methyl-6-cyclopropyluracil demonstrated a significantly higher tolerated dose and a greater proliferative effect compared to the parent compound 6-methyluracil. jppres.com
The table below summarizes the observed effects of various N-substitutions on the biological activity of uracil derivatives based on research findings.
| Position | Substituent Group | Observed Biological Activity |
| N1 | Butyl (in 1-butyl-6-methyluracil) | High proliferative activity on lung cells. jppres.com |
| N3 | Methyl (in 3-methyl-6-cyclopropyluracil) | High proliferative activity on lung cells. jppres.com |
| N3 | Hydroxybutyl, Methoxybutyl | Potent antibacterial activity. nih.gov |
| N3 | Hydrophobically substituted piperidinylbutyl | Potent antibacterial activity. nih.gov |
| N3 | Basic amino-substituted butyl | Increased DNA polymerase IIIC inhibition but decreased antibacterial activity. nih.gov |
Analysis of the Polymerase Inhibitor Binding Site Characteristics
The inhibitory action of this compound and its analogues is contingent upon their interaction with specific binding sites on DNA polymerases. These compounds often act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme rather than the active site where nucleotide incorporation occurs. nih.govresearchgate.net This mode of action induces conformational changes that ultimately impede the enzyme's function.
The binding site for uracil-based inhibitors on DNA polymerases demonstrates a degree of plasticity, allowing it to accommodate a variety of structural modifications. The polymerase domain of many of these enzymes is described as resembling a right hand, with 'thumb', 'fingers', and 'palm' subdomains. mdpi.com The binding of an inhibitor can occur in pockets within these subdomains. For example, some allosteric polymerase inhibitors have been found to bind within the 'fingers' subdomain. mdpi.com
Qualitative structure-activity relationship studies on 6-anilinouracils have provided insights into the topology of the binding site on Bacillus subtilis DNA polymerase III. nih.gov These studies revealed that the potency of inhibition was maximized by including small alkyl groups or halogens at the meta and para positions of the aniline ring, whereas polar substituents significantly decreased activity. nih.gov The observation that the meta position of the phenyl ring could tolerate larger groups than other positions suggests a specific orientation of the inhibitor within the binding pocket. nih.gov This tolerance indicates that the binding site has space in the region corresponding to the meta position, which could potentially be exploited for introducing groups designed to form irreversible bonds with the enzyme. nih.gov
The inhibitory action of 6-(benzylamino)uracil analogues is critically dependent on interactions with specific domains of the DNA polymerase. These compounds are known to be potent and selective inhibitors of the replication-specific DNA polymerase IIIC in Gram-positive bacteria. nih.gov The binding site appears to be distinct from the active site for dNTP substrates, classifying these molecules as allosteric inhibitors. mdpi.com
The binding of these inhibitors induces conformational changes that prevent the formation of a catalytically competent ternary complex, which consists of the enzyme, the template-primer DNA, and the incoming dNTP substrate. mdpi.com The 'thumb' and 'fingers' subdomains of the polymerase undergo substantial conformational shifts during the catalytic cycle, and the binding of an allosteric inhibitor can lock the enzyme in an inactive state. mdpi.com
Studies using mutant DNA polymerases that are resistant to certain inhibitors have helped to refine models of the inhibitor-enzyme interaction. The varied activities of different 6-anilinouracils against a mutant polymerase resistant to other uracil derivatives have led to updated hypotheses about the structural basis for this resistance and a more detailed understanding of the inhibitor's conformation when bound to the enzyme. nih.gov The enzyme's binding site for these inhibitors is apparently planar and can be occupied by moieties like n-pentyl and n-hexyl groups, although these alkylamino uracils are generally weak inhibitors compared to their anilino counterparts. nih.gov
Conformational Constraints and their Impact on Biological Activity
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target and elicit a response. For flexible molecules like this compound and its analogues, understanding the biologically active conformation is key to designing more potent and selective inhibitors. Most biologically active peptides and small molecules are conformationally flexible, and their observed structures can be highly dependent on their environment. nih.gov
Introducing conformational constraints into a molecule is a powerful strategy in drug design. By reducing the number of possible conformations, the molecule can be "pre-organized" into a shape that is optimal for binding to its target receptor or enzyme. This can lead to several beneficial outcomes, including increased potency, prolonged biological activity, and greater specificity for the target. nih.gov
In the context of 6-(benzylamino)uracil inhibitors, the relative orientation of the uracil ring and the benzylamino side chain is crucial for activity. Refined models for inhibitor conformation have been developed based on the activity of various analogues against both wild-type and mutant DNA polymerases. nih.gov These models help to postulate the specific three-dimensional arrangement that the inhibitor adopts within the enzyme's binding site. The ability of certain alkyl groups, such as n-pentyl and n-hexyl, to occupy the planar enzyme binding site suggests that a degree of planarity and specific spatial extension are important conformational features for interaction. nih.gov The study of the conformation of related molecules, such as 5-bromo-uracil-arabinofuranoside, provides further insight into the preferred spatial arrangements of the substituted uracil heterocycle, which can influence its interactions with biological targets. nih.gov
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 5-Bromo-6-(benzylamino)uracil.
DFT studies are employed to model the electronic landscape of uracil (B121893) derivatives. The electronic structure of this compound is significantly influenced by its two key substituents: the electron-withdrawing bromine atom at the C5 position and the electron-donating benzylamino group at the C6 position.
The bromine substituent increases the molecule's electron affinity, a property that has been computationally investigated for various 5-substituted uracils in the context of developing radiosensitizers. researchgate.netacs.org DFT calculations on 5-bromouracil (B15302) show that it has a high propensity to accept an electron, which can lead to the dissociation of the C5-Br bond, producing a highly reactive uracil-5-yl radical. nih.gov This enhanced reactivity is a key aspect of its biological potential.
Conversely, the amino group at the C6 position is known to be electron-donating. mdpi.com The interplay between the electron-withdrawing 5-bromo group and the electron-donating 6-amino group creates a unique electronic distribution across the pyrimidine (B1678525) ring, modulating its reactivity and interaction with target molecules. acs.orgmdpi.com Theoretical studies suggest that such substitutions can significantly alter the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity. eurjchem.com
Like other uracil derivatives, this compound can exist in several tautomeric forms, which result from the migration of a proton. nih.gov The relative stability of these tautomers is crucial as it can affect the molecule's base-pairing properties and, consequently, its biological activity. wikipedia.org The primary tautomers include the canonical diketo form and various rare enol and imino forms.
Computational studies, including DFT and other high-level ab initio methods, consistently show that for uracil and its 5-halogenated derivatives, the diketo form (where both exocyclic oxygens are carbonyls) is the most stable tautomer in the gas phase and in solution. nih.govkuleuven.be The energy difference between the diketo form and the less stable enol forms is typically significant, often in the range of 10–20 kcal/mol, making the diketo form the overwhelmingly predominant species under physiological conditions. nih.gov
Theoretical calculations have established the relative stability of the six main tautomeric forms of uracil, with the diketo form (U1) being the most stable. The introduction of substituents can modulate these relative energies, though studies on 5- and 6-substituted uracils indicate that the diketo form generally remains the most favored. mdpi.com
Table 1: Calculated Relative Energies of Unsubstituted Uracil Tautomers
| Tautomer | Common Name | Relative Energy (kcal/mol) in Gas Phase |
| u1 | Diketo | 0.00 |
| u2 | 2-hydroxy-4-keto | 12.0 - 14.0 |
| u3 | 2-keto-4-hydroxy | 11.0 - 13.0 |
| u4 | Dihydroxy | ~20.0 |
| u5 | 2-hydroxy-4-keto (rotamer) | Data varies |
| u6 | 2-keto-4-hydroxy (rotamer) | Data varies |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, binds to its macromolecular target, providing a static and dynamic picture of the interaction.
6-(Benzylamino)uracils are recognized as potent and selective inhibitors of the replication-specific DNA Polymerase III (Pol III) found in Gram-positive bacteria. researchgate.netoup.com Molecular modeling studies indicate that these compounds function as dGTP analogs. oup.comresearchgate.net They bind to the dGTP site on the enzyme when cytosine is present in the template strand.
The binding mode involves the uracil moiety mimicking the guanine (B1146940) base. The benzylamino group extends into a specific pocket of the enzyme, contributing to the binding affinity and selectivity. oup.com The addition of a 5-bromo substituent is expected to occupy a similar position to the parent compound, with the bromine atom potentially forming additional favorable interactions within the binding site.
The inhibitory action of 6-(benzylamino)uracils is achieved through a network of specific intermolecular interactions with the DNA Polymerase III active site. oup.com Docking studies reveal that the primary interactions are:
Hydrogen Bonding: The uracil core forms hydrogen bonds with the template cytosine base, mimicking the Watson-Crick base pairing of guanine. Specifically, the N1-H and the exocyclic oxygen at C2 of the uracil ring act as hydrogen bond donors and acceptors, respectively. oup.com
Hydrophobic Interactions: The benzyl (B1604629) group at the C6 position is crucial for potency and fits into a hydrophobic pocket within the enzyme, forming van der Waals contacts with nonpolar amino acid residues. researchgate.netoup.com
Halogen Bonding: The 5-bromo substituent can potentially form halogen bonds, a type of non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a backbone carbonyl oxygen of an amino acid residue. This could further stabilize the ligand-enzyme complex.
Table 2: Predicted Key Intermolecular Interactions for 6-(Aryl)amino-Uracil Inhibitors with DNA Polymerase III
| Interacting Moiety of Inhibitor | Type of Interaction | Enzyme/DNA Counterpart |
| Uracil Ring (N1-H, O2) | Hydrogen Bonding | Template Cytosine Base |
| Benzyl Group | Hydrophobic Contacts | Hydrophobic Pocket in Enzyme |
| 5-Bromo Substituent | Halogen Bonding / Hydrophobic | Enzyme Active Site Residues |
Note: This table is based on the described binding mode of the 6-(benzylamino)uracil class of inhibitors. oup.com
Computational models are instrumental in predicting how structural modifications affect inhibitor potency (often measured as IC₅₀ or Kᵢ) and selectivity. For the 6-(benzylamino)uracil class of inhibitors, structure-activity relationship (SAR) studies, often guided by computational analysis, have been performed. researchgate.netresearchgate.net
These studies show that the nature and position of substituents on the benzyl ring significantly impact the inhibitory activity against DNA Polymerase III. researchgate.net This suggests that the hydrophobic pocket has specific steric and electronic requirements. The selectivity for bacterial Pol III over mammalian polymerases is a key feature of this class of compounds, and computational simulations help to rationalize this by comparing the binding site architectures of the different enzymes. oup.com The unique structure of the Pol III active site, which accommodates the 6-substituted pyrimidines, is not conserved in mammalian polymerases, leading to the observed selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in medicinal chemistry for understanding the relationship between the chemical structure of a compound and its biological activity. For uracil derivatives, including this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues. dntb.gov.uaresearchgate.net These models translate the complex interplay of a molecule's physicochemical properties into a mathematical equation that can predict its efficacy, for instance, as an anticancer or antiviral agent. dntb.gov.uamdpi.com
The development of a QSAR model involves a dataset of compounds with known biological activities, which is then used to establish a correlation with various calculated molecular descriptors. dntb.gov.uamdpi.com The ultimate goal is to create a statistically robust model that can be used to predict the activity of novel compounds, thereby streamlining the drug discovery process. dntb.gov.ua
Development of Predictive Models for Biological Efficacy
The development of predictive QSAR models for the biological efficacy of uracil derivatives is a key area of research. dntb.gov.ua These models are often built using statistical methods like multiple linear regression (MLR) to establish a relationship between the biological activity (e.g., inhibitory concentration IC50) and the physicochemical descriptors of the compounds. researchgate.net
For instance, a QSAR study on a series of 6-amino uracil base analogues, which are structurally related to this compound, was conducted to understand their inhibitory activity against thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression. researchgate.net The aim of such studies is to identify the key structural features and properties that govern the biological activity, allowing for the rational design of more effective drug candidates. researchgate.net
A common workflow for developing such predictive models involves several key steps:
Data Set Collection and Curation: Gathering a series of structurally related compounds with experimentally determined biological activities. dntb.gov.uamdpi.com
Descriptor Calculation: Calculating a wide range of physicochemical descriptors for each compound in the dataset. dntb.gov.uamdpi.com
Model Building: Employing statistical methods to select the most relevant descriptors and build a mathematical model. dntb.gov.uamdpi.com
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques. dntb.gov.uamdpi.com
The following table illustrates a hypothetical predictive QSAR equation for a series of uracil derivatives, showcasing the type of models developed:
| Parameter | Description |
| Dependent Variable | pIC50 (logarithmic scale of the half maximal inhibitory concentration) |
| Independent Variables | Physicochemical descriptors (e.g., LogP, Molar Refractivity, Dipole Moment) |
| Example Equation | pIC50 = β0 + β1(LogP) + β2(MR) + β3(μ) |
| Statistical Metrics | Correlation coefficient (r), Coefficient of determination (r²), Standard deviation (s) |
Identification of Physicochemical Descriptors Correlated with Activity
A crucial aspect of QSAR modeling is the identification of physicochemical descriptors that have a significant correlation with the biological activity of the compounds. researchgate.net These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. By understanding which descriptors positively or negatively influence the activity, chemists can make informed decisions in the design of new molecules.
In studies of uracil derivatives, several key descriptors have been identified as being important for their biological efficacy. researchgate.netnih.gov For example, hydrophobicity (often represented by LogP) and molar refractivity (a measure of molecular volume and polarizability) have been shown to play a role in the activity of some series of compounds. nih.gov
The following table provides a list of common physicochemical descriptors and their potential correlation with the biological activity of uracil derivatives, based on general QSAR principles and findings from related compound series.
| Descriptor Category | Descriptor Example | Correlation with Activity | Rationale |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Positive or Negative | Influences membrane permeability and binding to hydrophobic pockets in target proteins. |
| Steric | Molar Refractivity (MR) | Positive or Negative | Relates to the size and shape of the molecule, affecting its fit within a receptor binding site. |
| Electronic | Dipole Moment (μ) | Positive or Negative | Reflects the polarity of the molecule, which can be important for electrostatic interactions with the target. |
| Topological | Wiener Index | Positive or Negative | A numerical descriptor of molecular branching, which can influence receptor binding. |
| Quantum Chemical | HOMO/LUMO Energies | Positive or Negative | Relate to the molecule's ability to participate in charge-transfer interactions. |
It is important to note that the specific descriptors and the nature of their correlation can vary significantly depending on the biological target and the specific series of compounds being studied. researchgate.net For this compound, the presence of the bromine atom and the benzylamino group at positions 5 and 6, respectively, would significantly influence its physicochemical properties and, consequently, its biological activity profile. nih.gov
Future Directions and Research Outlook
Rational Design and Synthesis of Next-Generation 5-Bromo-6-(benzylamino)uracil Analogues
The foundational structure of this compound offers a versatile template for chemical modification. Future research will heavily focus on the rational design of new analogues to enhance biological activity, modulate physicochemical properties, and overcome potential resistance mechanisms. This involves a systematic structure-activity relationship (SAR) exploration, where specific parts of the molecule are altered to probe their influence on efficacy and selectivity.
Key strategies for analogue development include:
Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, alkyl chains, or other aromatic rings) onto the benzyl moiety can significantly impact interactions with the target protein. For instance, studies on related uracil (B121893) derivatives have shown that substitutions on aryl rings can fine-tune biological activity. nih.gov
Alteration of the Uracil Core: Modifications at other positions of the pyrimidine (B1678525) ring, such as N1 or N3, are a common strategy. The synthesis of 1-benzyl derivatives of 5-(arylamino)uracils has proven effective in generating compounds with anti-HIV-1 and anti-Epstein-Barr virus (EBV) activity. nih.gov Further exploration could involve creating acyclic nucleoside analogues, which have been designed as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net
Conformational Restriction: Synthesizing annelated or "locked" analogues can provide valuable insight into the bioactive conformation of the molecule. By restricting the rotational freedom of the side chains, it may be possible to enhance binding affinity to a specific target, although initial studies on related compounds suggest this can sometimes be detrimental to activity. nih.gov
The table below outlines potential modifications and their intended outcomes for designing next-generation analogues.
| Molecular Scaffold Modification | Rationale & Research Goal | Relevant Precedent/Approach |
| Benzyl Ring Substitution | Modulate electronic properties and steric bulk to optimize binding affinity and selectivity for the target protein. Improve pharmacokinetic properties. | Synthesis of 1-arylmethyl-3-(2-aminopropyl)-5-aryl-6-methyluracils as GnRH receptor antagonists has shown the importance of aryl substitutions. researchgate.net |
| N1-Alkylation of Uracil Ring | Enhance antiviral activity and explore different target interactions. Introduction of groups like (hydroxyethoxy)methyl can mimic nucleoside structures. researchgate.net | 1-Benzyl derivatives of 5-(arylamino)uracils showed promising anti-HIV-1 and anti-EBV activity. nih.gov Analogues of 1-(hydroxyethoxymethyl)-6-thiophenylthymine (HEPT) are known NNRTIs. researchgate.net |
| Creation of Acyclic Analogues | Mimic natural nucleosides to inhibit viral enzymes without being incorporated into DNA, potentially reducing genotoxicity. | Synthesis of 5-(N-Alkylaminouracil) acyclic nucleosides has been explored for anti-HIV-1 activity. researchgate.net Acyclovir is a successful example of an acyclic nucleoside drug. acs.org |
| Introduction of C-C Bonds at C5 | Replace the bromo group with various aryl or alkyl groups via cross-coupling reactions to explore new hydrophobic interactions with the target. | Palladium-catalyzed Suzuki-Miyaura coupling is used to prepare 5-aryl-1-[2-(phosphonomethoxy)ethyl]uracils. researchgate.net |
| Conformationally Locked Analogues | Reduce conformational flexibility to favor the bioactive conformation, potentially increasing binding affinity and entropy. | Synthesis of annelated emivirine (B1671222) analogues has been performed to create conformationally restricted structures. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
While initial research has highlighted the antiviral potential of this compound derivatives against HIV and EBV, a significant future direction is the expansion of screening to other biological targets. nih.gov The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, suggesting a broad potential for this compound class. juniperpublishers.com
Radiosensitizers for Cancer Therapy: A particularly compelling new application is the use of 5-substituted uracils as radiosensitizers in cancer treatment. researchgate.net Compounds like 5-bromouracil (B15302) can be incorporated into the DNA of cancer cells in place of thymine (B56734). wikipedia.org When exposed to ionizing radiation, these modified nucleobases can undergo dissociative electron attachment (DEA), a process that leads to the formation of reactive radicals. researchgate.netacs.org These radicals can then induce further DNA damage, enhancing the cell-killing effect of radiation therapy. Computational studies suggest that certain 5-substituted uracils could be more effective than the well-studied radiosensitizer 5-bromo-2'-deoxyuridine (B1667946) (5BrdU), warranting synthetic and biological investigation. researchgate.net
Antimicrobial and Other Applications: Given the broad antimicrobial activity of many pyrimidine derivatives against various bacteria and fungi, screening this compound analogues against a panel of microbial pathogens is a logical next step. nih.govjuniperpublishers.com Furthermore, the diverse biological activities of uracil derivatives, including roles as enzyme inhibitors and receptor antagonists, open the door to screening against other targets relevant to human diseases. researchgate.netjuniperpublishers.com
| Potential Therapeutic Area | Target/Mechanism of Action | Rationale |
| Oncology | Radiosensitization: Enhanced DNA damage in tumor cells via low-energy electron induced processes following irradiation. researchgate.net | 5-Bromouracil is a known base analog that can be incorporated into DNA. wikipedia.org DFT studies have proposed that specifically designed 5-substituted uracils can undergo efficient dissociative electron attachment (DEA), making them promising candidates for radiosensitizers. researchgate.netacs.org |
| Infectious Diseases | Antiviral: Inhibition of viral enzymes such as reverse transcriptase (e.g., HIV) or other key viral proteins (e.g., EBV). nih.gov | 1-Benzyl derivatives of 5-(arylamino)uracils have demonstrated inhibitory activity against HIV-1 and EBV. nih.gov The uracil scaffold is central to many established antiviral drugs. juniperpublishers.com |
| Infectious Diseases | Antibacterial/Antifungal: Disruption of essential microbial pathways. | The pyrimidine ring is a core structure in numerous compounds with documented activity against a wide range of bacteria (e.g., B. subtilis, P. aeruginosa) and fungi (A. niger, C. albicans). nih.gov |
| Other | Enzyme Inhibition/Receptor Antagonism: Targeting various human enzymes or receptors based on the versatile pyrimidine scaffold. | Uracil derivatives have been successfully developed as inhibitors of enzymes like thymidine (B127349) phosphorylase and as antagonists for receptors like the GnRH receptor. researchgate.netacs.org |
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of how this compound and its future analogues exert their biological effects is crucial for rational drug design. Future research must move beyond primary screening to detailed mechanistic investigations at the molecular level.
For antiviral applications, this involves:
Enzyme Kinetics: Studying the inhibitory effects on target enzymes, such as HIV-1 reverse transcriptase, to determine the mode of inhibition (e.g., competitive, non-competitive).
Structural Biology: Co-crystallizing lead compounds with their target proteins to visualize the precise binding interactions, which can guide the design of more potent and selective inhibitors.
For the novel application as radiosensitizers, mechanistic studies would focus on:
Dissociative Electron Attachment (DEA): Using computational modeling (e.g., Density Functional Theory) and experimental techniques to study the DEA process. This involves calculating the electron affinity of the molecule and identifying the specific bonds that break upon electron attachment to generate DNA-damaging radicals. researchgate.net
Cellular Studies: Investigating the incorporation of these analogues into cellular DNA and quantifying the extent of DNA strand breaks and other lesions following irradiation in cancer cell lines. researchgate.net
These advanced studies will provide critical information on the structure-function relationships that govern the compound's activity, enabling a more targeted and effective drug development process.
Development of Efficient and Sustainable Synthetic Methodologies
The advancement of this compound from a laboratory curiosity to a potential therapeutic candidate will require robust, scalable, and environmentally conscious synthetic routes. While the core synthesis often relies on the substitution of a bromine atom in 5-bromouracil, future research will focus on modernizing these methods. mdpi.com
Key areas for synthetic methodology development include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often by an order of magnitude, compared to conventional heating methods for the synthesis of 5-aminouracil (B160950) derivatives. researchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura and Sonogashira reactions are powerful tools for creating C-C bonds at the C5 or C6 position of the uracil ring. researchgate.netbeilstein-journals.org These methods allow for the introduction of a wide variety of aryl and alkynyl groups, greatly expanding the chemical diversity of accessible analogues. beilstein-journals.org
Green Chemistry Approaches: There is a growing emphasis on developing more sustainable chemical processes. This includes using less hazardous solvents (e.g., water), employing catalyst-free reactions where possible (e.g., visible light-induced functionalization), and designing atom-economical reactions like domino or one-pot procedures that reduce waste and improve efficiency. researchgate.net
The table below compares traditional and modern synthetic approaches for uracil derivatives.
| Synthetic Goal | Traditional Method | Modern/Future Approach |
| Amination at C5 | Refluxing 5-bromouracil with an amine in a high-boiling solvent like ethylene (B1197577) glycol for several hours. mdpi.com | Microwave-assisted synthesis: Reduces reaction times from hours to minutes. mdpi.com |
| Introduction of Aryl Groups at C5/C6 | Multi-step classical syntheses. | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura): A one-step, highly versatile method for creating C-C bonds with a broad tolerance for different functional groups. researchgate.netbeilstein-journals.org |
| General Synthesis of Uracil Derivatives | Often requires harsh conditions, protecting groups, and generates significant waste. | Green Chemistry Methods: - Solvent-free reactions: Using microwave irradiation without a solvent. researchgate.net - Aqueous conditions: Performing reactions like domino Knoevenagel-hetero-Diels–Alder in water. researchgate.net - Photocatalysis: Using visible light to induce reactions under mild, catalyst-free conditions. researchgate.net |
By embracing these modern synthetic strategies, researchers can accelerate the discovery and development of next-generation this compound analogues in a more efficient and sustainable manner.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 5-Bromo-6-(benzylamino)uracil?
- Methodological Answer : Synthesis typically involves bromination of 6-aminouracil derivatives followed by benzylamine substitution. Characterization should include:
- Melting Point Analysis : Confirm purity via comparison with literature values (reported range: 220–222°C) .
- NMR Spectroscopy : Use - and -NMR to verify structural integrity, focusing on benzyl and bromine substituents.
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
Q. How should solubility and stability be optimized for experimental use?
- Methodological Answer :
- Solvent Selection : Prioritize polar aprotic solvents (DMF, DMSO) or methanol due to reported solubility . For aqueous systems, adjust pH to basic conditions (e.g., NaOH) to enhance dissolution.
- Stability Protocols : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent bromine-ligand dissociation or benzyl group oxidation.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s role as a kinase inhibitor?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based or radiometric assays to measure inhibition constants () against target kinases (e.g., EGFR, VEGFR). Include positive controls (e.g., staurosporine) and ATP-competitive assays to confirm mechanism .
- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding modes, focusing on interactions between the bromine moiety and kinase hydrophobic pockets.
Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites for bromine-mediated covalent binding.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories using software like GROMACS, focusing on binding free energy () .
- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to predict optimal reaction conditions for target binding .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., Priego et al., 2002) to identify trends in IC values across cell lines .
- Replication Studies : Standardize assay conditions (e.g., ATP concentration, incubation time) to isolate variables causing discrepancies.
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling.
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Process Optimization : Apply Taguchi or factorial design to optimize reaction parameters (temperature, stoichiometry) for yield improvement .
- Purification Techniques : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from methanol/water mixtures .
Q. How can degradation pathways be identified under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions.
- LC-MS/MS Analysis : Identify degradation products (e.g., debrominated or hydrolyzed derivatives) using high-resolution mass spectrometry .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
